molecular formula C10H13BrN2 B6231078 (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 2165807-24-7

(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B6231078
CAS No.: 2165807-24-7
M. Wt: 241.1
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Description

(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound belonging to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline and a brominating agent.

    Bromination Reaction: The bromination of 1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is carried out using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted tetrahydroquinoxalines with various functional groups.

    Oxidation Reactions: Quinoxaline derivatives.

    Reduction Reactions: Reduced tetrahydroquinoxaline derivatives.

Scientific Research Applications

(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methyl groups in the compound’s structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,2,3,4-tetrahydroquinoxaline: Lacks the two methyl groups present in (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline.

    1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom present in this compound.

    6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Contains a chlorine atom instead of a bromine atom.

Uniqueness

The presence of both the bromine atom and the two methyl groups in this compound makes it unique compared to its similar compounds. These substituents contribute to its distinct chemical properties, reactivity, and potential biological activities.

Properties

CAS No.

2165807-24-7

Molecular Formula

C10H13BrN2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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